

3-bromo-1H-pyrazole CAS number 14521-80-3

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-bromo-1H-pyrazole

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An In-Depth Technical Guide to **3-bromo-1H-pyrazole** (CAS: 14521-80-3): Synthesis, Reactivity, and Applications

Foreword

As a Senior Application Scientist, my focus extends beyond the mere cataloging of chemical properties. It lies in understanding the utility and potential of a molecule within the complex landscape of modern research and development. **3-bromo-1H-pyrazole** is a quintessential example of a privileged heterocyclic building block. Its strategic placement of a bromine atom and two reactive nitrogen sites offers a versatile toolkit for molecular elaboration. This guide is structured not as a rigid encyclopedia entry, but as a narrative that follows the logical progression of a research scientist's inquiry—from understanding its fundamental characteristics to mastering its synthesis and, ultimately, leveraging its reactivity to construct novel molecules of significant value in medicine and agriculture.

Core Characteristics: A Snapshot

Before delving into complex synthesis or reactivity, a firm grasp of the molecule's fundamental properties is essential. These data inform choices regarding reaction conditions, purification methods, and storage.

Physicochemical Properties

The properties of **3-bromo-1H-pyrazole** make it a crystalline solid at room temperature, amenable to standard laboratory handling procedures. Its predicted LogP suggests a moderate lipophilicity, which is often a desirable starting point in drug discovery programs.

Property	Value	Source(s)
CAS Number	14521-80-3	[1][2]
Molecular Formula	C ₃ H ₃ BrN ₂	[1][2]
Molecular Weight	146.97 g/mol	[1][2]
Appearance	White to off-white crystals or solid	[1]
Melting Point	60-65 °C	[1]
Boiling Point	70-72 °C @ 0.1 Torr	[1]
Density (Predicted)	1.904 ± 0.06 g/cm ³	[1]
Polar Surface Area (TPSA)	28.68 Å ²	[3]
LogP (Predicted)	1.17 - 1.2	[2][3]

Spectroscopic Profile for Structural Verification

Confirmation of identity and purity is paramount. The following spectroscopic data are characteristic of **3-bromo-1H-pyrazole**.

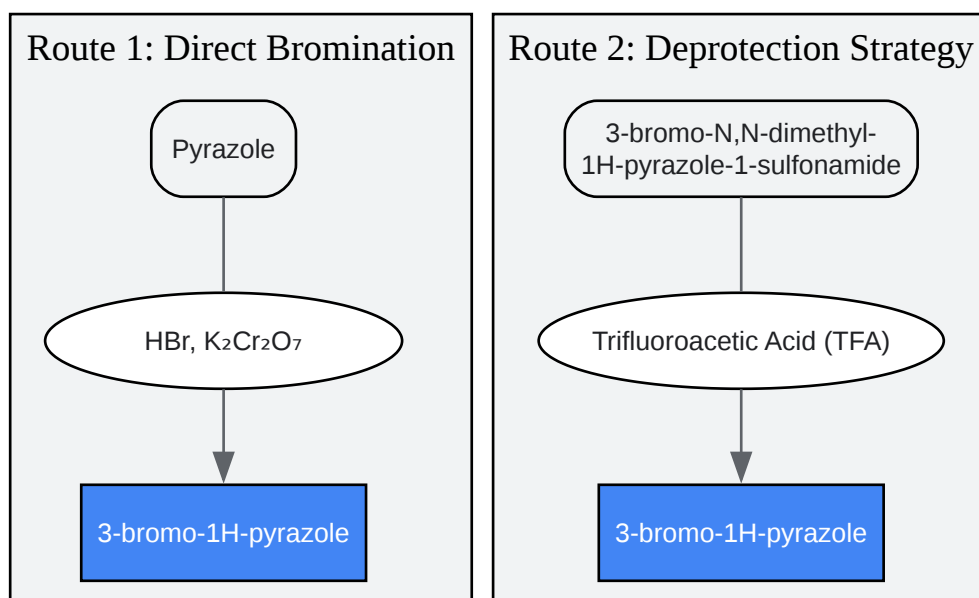
Spectroscopy	Characteristic Data	Source(s)
¹ H NMR (400 MHz, CDCl ₃)	δ 7.57 (d, J=2.4 Hz, 1H), δ 6.37 (d, J=2.4 Hz, 1H)	[1][4]
Mass Spectrometry (EI)	m/z (%) 253/255 (M ⁺)	[5]

Note: The NH proton signal may be broad and its chemical shift can vary depending on solvent and concentration.

Synthesis Methodologies: Crafting the Core Scaffold

The availability of a reliable synthetic route is the gateway to utilizing any building block. For **3-bromo-1H-pyrazole**, several effective methods have been established. The choice of method often depends on the scale, available starting materials, and desired purity profile.

Workflow: Major Synthetic Pathways



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Caption: Key synthetic routes to **3-bromo-1H-pyrazole**.

Protocol 1: Direct Bromination of Pyrazole

This method leverages the direct halogenation of the pyrazole ring. The use of potassium dichromate as an oxidant in a hydrobromic acid medium provides an effective system for bromination.^{[6][7]}

Step-by-Step Methodology:

- **Dissolution:** Dissolve pyrazole (1.0 eq) in 50% hydrobromic acid.^{[6][7]}
- **Cooling:** Cool the solution to 5-15 °C in an ice bath with continuous stirring. This is critical to control the exothermicity of the subsequent oxidation and bromination steps, preventing over-halogenation.^{[6][7]}

- Bromination: Add a 25% aqueous solution of potassium dichromate dropwise, maintaining the internal temperature between 5-15 °C.[6][7] The dichromate oxidizes HBr to generate Br₂, which then acts as the electrophile.
- Reaction Monitoring: Monitor the reaction progress using HPLC or TLC until the starting material is consumed and the product peak (or spot) is maximized.[6][7]
- Quenching: Upon completion, terminate the reaction by adding a reducing agent like ferrous oxide to consume any excess oxidant.[6][7]
- Extraction & Isolation: Add an organic solvent such as chlorobenzene and stir to extract the product. Separate the organic phase.[6][7]
- Crystallization: Cool the organic phase to between -15 °C and -5 °C to induce crystallization of the **3-bromo-1H-pyrazole** product.[6][7]
- Purification: Collect the solid by filtration and wash with a cold solvent to yield the final product.[6][7]

Protocol 2: Deprotection of a Sulfonamide Intermediate

This strategy involves the use of a protecting group, which can offer advantages in regioselectivity during earlier synthetic steps. The dimethylaminosulfonyl group is a robust protecting group for the pyrazole nitrogen that can be cleanly removed with strong acid.[1][4][7]

Step-by-Step Methodology:

- Reaction Setup: To 3-bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide (1.0 eq), slowly add trifluoroacetic acid (TFA).[1][4]
- Deprotection: Stir the mixture at room temperature for approximately 2 hours. The strong acid cleaves the N-S bond, liberating the free NH of the pyrazole.[1][4]
- Workup - Dilution: Upon completion (monitored by TLC/LCMS), dilute the reaction mixture with ethyl acetate.[1][4]
- Neutralization: Carefully neutralize the excess TFA by washing with a saturated aqueous solution of sodium bicarbonate until effervescence ceases. This step is crucial to prevent

product degradation and ensure it partitions into the organic layer.[\[1\]\[4\]](#)

- Washing: Perform a subsequent wash with saturated aqueous sodium chloride (brine) to remove residual water and inorganic salts.[\[1\]\[4\]](#)
- Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[\[1\]\[4\]](#)
- Purification: Purify the resulting crude material by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane, to yield pure **3-bromo-1H-pyrazole**.[\[1\]\[4\]](#)

Chemical Reactivity: The Art of Molecular Elaboration

The true value of **3-bromo-1H-pyrazole** lies in its predictable and versatile reactivity. The bromine atom at the C3 position serves as an excellent handle for cross-coupling reactions, while the two ring nitrogens provide sites for substitution, influencing the molecule's properties and biological interactions.

N-Arylation and N-Alkylation

The unprotected pyrazole contains two nitrogen atoms, and alkylation or arylation can potentially occur at either N1 or N2. The regioselectivity of these reactions is influenced by factors such as the nature of the electrophile and the reaction conditions.[\[8\]\[9\]](#) Copper- and palladium-catalyzed methods are commonly employed for N-arylation, providing access to a wide array of N-aryl pyrazole derivatives.[\[8\]](#)

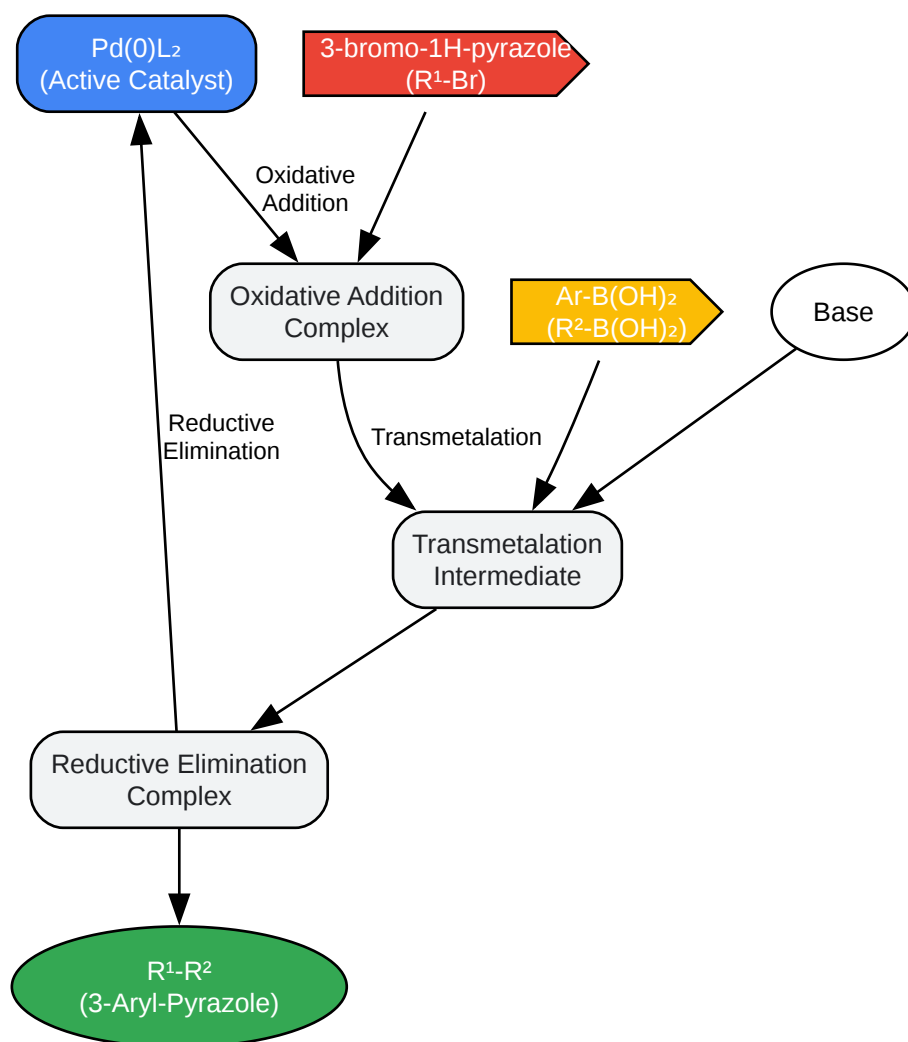
C-C Bond Formation: The Suzuki-Miyaura Cross-Coupling

The palladium-catalyzed Suzuki-Miyaura cross-coupling is arguably the most powerful and widely used reaction involving **3-bromo-1H-pyrazole**.[\[10\]\[11\]](#) It enables the formation of a C-C bond at the C3 position, connecting the pyrazole core to various aryl or heteroaryl moieties. This reaction is a cornerstone of modern medicinal chemistry for building molecular complexity.[\[10\]\[12\]\[13\]](#)

Generalized Suzuki-Miyaura Protocol:

- **Reaction Setup:** In a reaction vessel, combine **3-bromo-1H-pyrazole** (1.0 eq), an aryl or heteroaryl boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., $\text{PdCl}_2(\text{PPh}_3)_2$, XPhosPdG2, 1-5 mol%), and a base (e.g., K_3PO_4 , Na_2CO_3 , 2.0 eq).[\[10\]](#)[\[12\]](#)
- **Solvent Addition:** Add a suitable solvent system, often a mixture of an organic solvent like dioxane and water.[\[10\]](#)[\[12\]](#)
- **Degassing:** Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
- **Heating:** Heat the reaction to the desired temperature (typically 60-110 °C) and stir until the starting material is consumed (monitored by TLC/LCMS).[\[10\]](#)[\[12\]](#) Microwave irradiation can often accelerate this process.[\[10\]](#)
- **Workup:** After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
- **Purification:** Wash the combined organic layers, dry over an anhydrous drying agent, concentrate, and purify the residue by column chromatography to yield the 3-aryl-1H-pyrazole product.

Mechanism: The Suzuki-Miyaura Catalytic Cycle



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

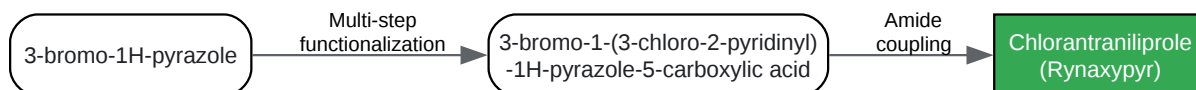
Applications in Drug Discovery and Agrochemicals

The pyrazole moiety is a "privileged scaffold" in medicinal chemistry, meaning it appears in numerous biologically active compounds across different therapeutic areas.^{[14][15][16][17]} Its ability to act as both a hydrogen bond donor (NH) and acceptor (N) allows for critical interactions with biological targets. The **3-bromo-1H-pyrazole** building block is a key entry point for creating these valuable structures.

Case Study: Chlorantraniliprole (Rynaxypyr)

3-bromo-1H-pyrazole is a crucial intermediate in the synthesis of the blockbuster insecticide Rynaxypyr.[1][4] In this context, the pyrazole core is first N-arylated and then further functionalized. The final molecule acts as a potent and selective activator of insect ryanodine receptors.[1][4]

Structural Incorporation into Chlorantraniliprole



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Caption: Synthetic lineage from **3-bromo-1H-pyrazole** to Chlorantraniliprole.

Role in Kinase Inhibitors and Pharmaceuticals

The pyrazole scaffold is a common feature in many kinase inhibitors used in oncology, such as Crizotinib and Ruxolitinib.[17][18] The ability to use **3-bromo-1H-pyrazole** to install various aryl groups via Suzuki coupling allows for the systematic exploration of the chemical space around the kinase active site, which is essential for optimizing potency and selectivity.[18] The pyrazole ring is often valued for its metabolic stability and its ability to correctly orient substituents for target engagement.

Safety and Handling

Proper handling of any chemical reagent is essential for laboratory safety. **3-bromo-1H-pyrazole** has associated hazards that must be managed with appropriate personal protective equipment (PPE) and engineering controls.[2][19][20]

Hazard Information	Details	Source(s)
GHS Pictogram	Warning	[2] [20]
Hazard Statements	H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation	[2] [20]
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray P280: Wear protective gloves/protective clothing/eye protection/face protection P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell P302+P352: IF ON SKIN: Wash with plenty of soap and water P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[19] [20]
Storage	Store in a cool, dry, well-ventilated area. Recommended storage at -20°C for long-term stability.	[1]

General Handling Advice: Always handle **3-bromo-1H-pyrazole** in a well-ventilated chemical fume hood.[\[19\]](#) Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves. Avoid formation of dust.[\[19\]](#)

Conclusion

3-bromo-1H-pyrazole (CAS: 14521-80-3) transcends its simple structure to serve as a highly versatile and valuable building block in modern chemical synthesis. Its robust and scalable synthetic routes, combined with its predictable reactivity—most notably in N-functionalization and palladium-catalyzed cross-coupling reactions—make it an indispensable tool for researchers in drug discovery, agrochemicals, and materials science.^[21] A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, empowers scientists to strategically incorporate this privileged scaffold to accelerate the development of novel and impactful molecules.

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- To cite this document: BenchChem. [3-bromo-1H-pyrazole CAS number 14521-80-3]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147848#3-bromo-1h-pyrazole-cas-number-14521-80-3]

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